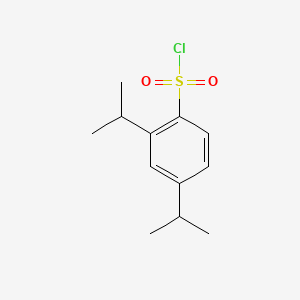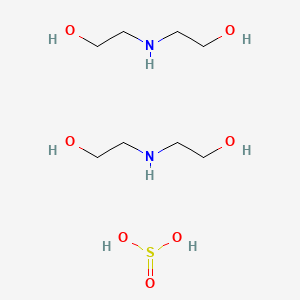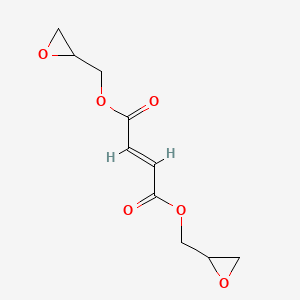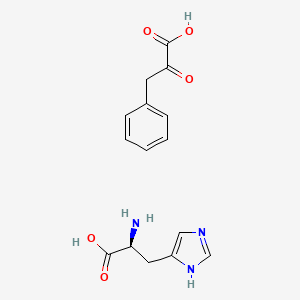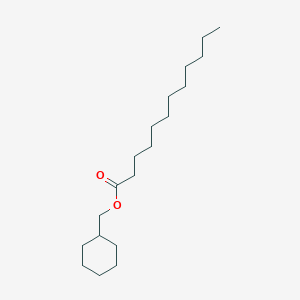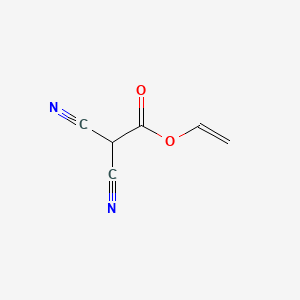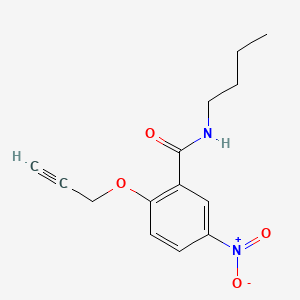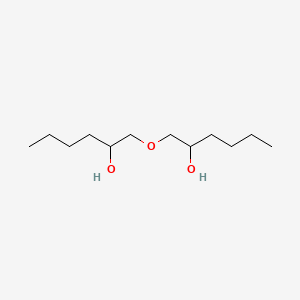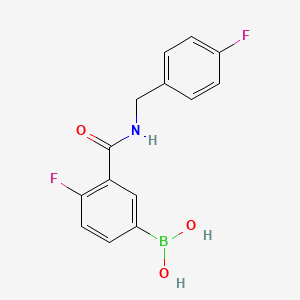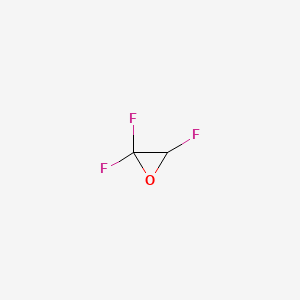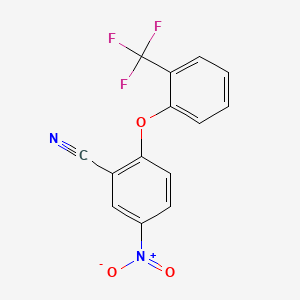
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-: is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethyl phenoxy group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- typically involves the nitration of a suitable benzonitrile precursor followed by the introduction of the trifluoromethyl phenoxy group. One common method involves the reaction of 5-nitro-2-hydroxybenzonitrile with 2-(trifluoromethyl)phenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group serves as a bioisostere for hydrogen, providing insights into the role of specific functional groups in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in drug discovery.
Industry: In the industrial sector, benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways. These interactions result in the modulation of biological processes, including enzyme inhibition, receptor activation, and gene expression.
類似化合物との比較
- 2-Nitro-5-(trifluoromethyl)benzonitrile
- 4-Nitro-2-(trifluoromethyl)phenol
- 5-Nitro-2-(trifluoromethyl)benzoic acid
Comparison: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethyl phenoxy group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides redox activity, making it a versatile tool in various scientific and industrial applications.
特性
CAS番号 |
82674-09-7 |
|---|---|
分子式 |
C14H7F3N2O3 |
分子量 |
308.21 g/mol |
IUPAC名 |
5-nitro-2-[2-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H |
InChIキー |
WQUYMOGVKUGHET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
